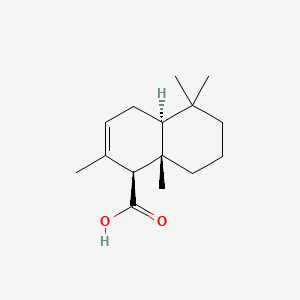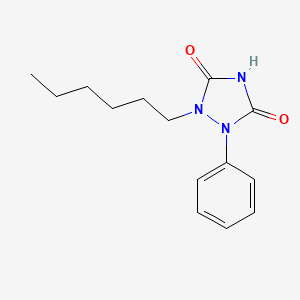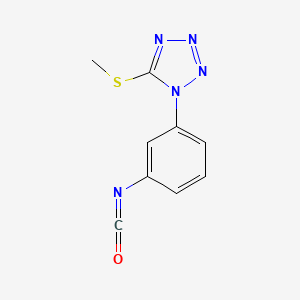![molecular formula C15H22N2O4 B14323317 Piperazine, 1-[(3,4,5-trimethoxyphenyl)acetyl]- CAS No. 108447-63-8](/img/structure/B14323317.png)
Piperazine, 1-[(3,4,5-trimethoxyphenyl)acetyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Piperazine, 1-[(3,4,5-trimethoxyphenyl)acetyl]- is a chemical compound with the molecular formula C14H22N2O3. It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions. This compound is known for its various applications in the fields of chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-[(3,4,5-trimethoxyphenyl)acetyl]- typically involves the reaction of piperazine with 3,4,5-trimethoxybenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of Piperazine, 1-[(3,4,5-trimethoxyphenyl)acetyl]- can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Piperazine, 1-[(3,4,5-trimethoxyphenyl)acetyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Piperazine, 1-[(3,4,5-trimethoxyphenyl)acetyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the treatment of certain diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
作用机制
The mechanism of action of Piperazine, 1-[(3,4,5-trimethoxyphenyl)acetyl]- involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Piperazine: The parent compound, which is widely used in various applications.
Trimetazidine: A related compound with similar structural features and pharmacological properties.
1-(2,3,4-Trimethoxybenzyl)piperazine: Another derivative with similar chemical and biological properties.
Uniqueness
Piperazine, 1-[(3,4,5-trimethoxyphenyl)acetyl]- is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
属性
CAS 编号 |
108447-63-8 |
|---|---|
分子式 |
C15H22N2O4 |
分子量 |
294.35 g/mol |
IUPAC 名称 |
1-piperazin-1-yl-2-(3,4,5-trimethoxyphenyl)ethanone |
InChI |
InChI=1S/C15H22N2O4/c1-19-12-8-11(9-13(20-2)15(12)21-3)10-14(18)17-6-4-16-5-7-17/h8-9,16H,4-7,10H2,1-3H3 |
InChI 键 |
YOFCBKQWLUXXPI-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1OC)OC)CC(=O)N2CCNCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



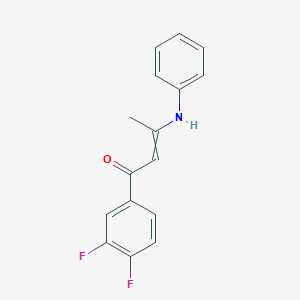

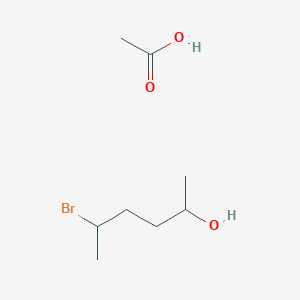
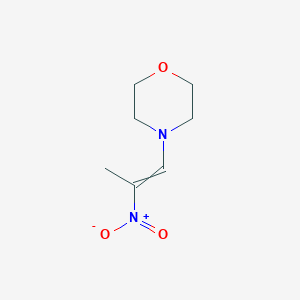
![4,4'-[1-(Naphthalen-2-yl)ethane-1,1-diyl]diphenol](/img/structure/B14323257.png)
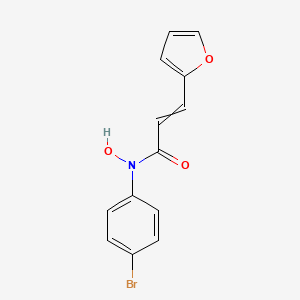
![(E)-2-chloro-3-[[[(ethoxy)carbonyl]methyl](methyl)amino]-2-propene nitrile](/img/structure/B14323269.png)
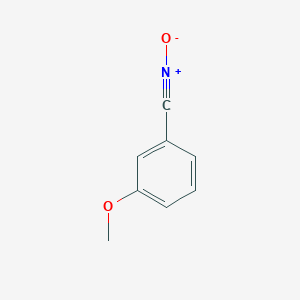
![2,2'-[(3-Nitronaphthalen-1-yl)azanediyl]diacetyl chloride](/img/structure/B14323281.png)
![3-[(Benzylsulfanyl)methyl]-3-methylpentanoic acid](/img/structure/B14323286.png)
